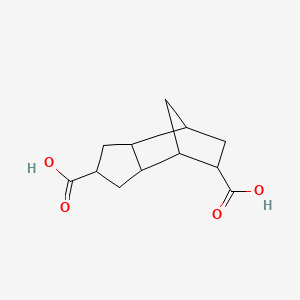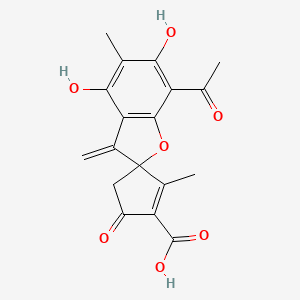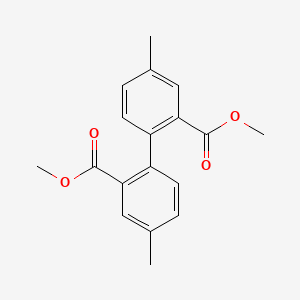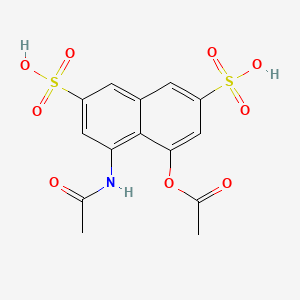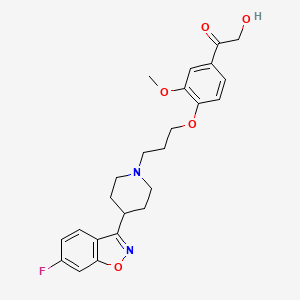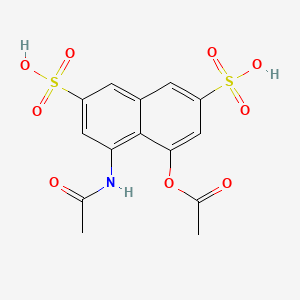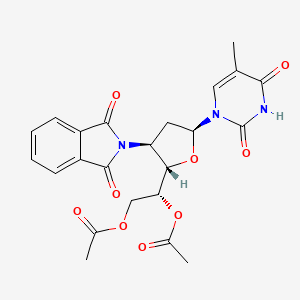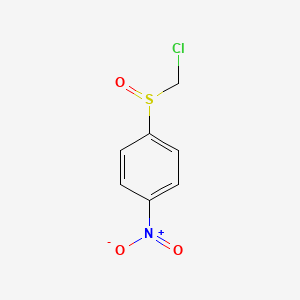
4'-Methoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methoxythymidine is a modified nucleoside analog, structurally related to thymidine It is characterized by the presence of a methoxy group at the 4’ position of the deoxyribose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxythymidine typically involves the modification of thymidineThe reaction conditions often involve the use of strong bases such as lithium diisopropylamide (LDA) and electrophiles like methyl iodide .
Industrial Production Methods: Industrial production of 4’-Methoxythymidine may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Methoxythymidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like LDA and electrophiles such as methyl iodide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
4’-Methoxythymidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It serves as a probe in studying DNA replication and repair mechanisms.
Industry: It is used in the production of oligonucleotides for research and therapeutic purposes
Wirkmechanismus
The mechanism of action of 4’-Methoxythymidine involves its incorporation into DNA during replication. Once incorporated, it can disrupt normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. The methoxy group at the 4’ position enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of DNA polymerases .
Vergleich Mit ähnlichen Verbindungen
Thymidine: The parent compound, which lacks the methoxy group at the 4’ position.
2’-Methoxythymidine: Another analog with a methoxy group at the 2’ position.
5-Methylcytidine: A related nucleoside with a methyl group at the 5 position of the cytosine base.
Uniqueness: 4’-Methoxythymidine is unique due to the specific placement of the methoxy group, which imparts distinct chemical and biological properties. This modification enhances its stability and efficacy as a therapeutic agent compared to its analogs .
Eigenschaften
CAS-Nummer |
140360-37-8 |
|---|---|
Molekularformel |
C11H16N2O6 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-6-4-13(10(17)12-9(6)16)8-3-7(15)11(5-14,18-2)19-8/h4,7-8,14-15H,3,5H2,1-2H3,(H,12,16,17)/t7-,8+,11+/m0/s1 |
InChI-Schlüssel |
MKAQFZOQMCAVDN-VAOFZXAKSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)OC)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


